molecular formula C21H14ClN5O2 B2368198 (E)-6-chloro-2-(2-(3-nitrobenzylidene)hydrazinyl)-4-phenylquinazoline CAS No. 375360-50-2

(E)-6-chloro-2-(2-(3-nitrobenzylidene)hydrazinyl)-4-phenylquinazoline

Cat. No. B2368198
CAS RN: 375360-50-2
M. Wt: 403.83
InChI Key: DGGLJOQTIYZSDK-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(E)-6-chloro-2-(2-(3-nitrobenzylidene)hydrazinyl)-4-phenylquinazoline” is a complex organic molecule. It contains a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring. The molecule also features a nitrobenzylidene group attached via a hydrazine linkage .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring system of the quinazoline, the aromatic phenyl ring, and the polar nitro group on the benzylidene moiety. These features could influence its physical properties and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitro group, which is electron-withdrawing, and the phenyl group, which can participate in aromatic electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group could make the compound relatively polar, influencing its solubility in different solvents .

Scientific Research Applications

Antiproliferative Activity

The compound has been studied for its antiproliferative activity. It was evaluated against six human solid tumor cell lines: A549 (non-small cell lung), HBL-100, (breast), HeLa (cervix), SW1573 (non-small cell lung), T-47D (breast) and WiDr (colon). The potencies of some of the investigated compounds were comparable or even better than that of the positive control 5-fluorouracil .

Antioxidant Activity

The compound has shown excellent antioxidant properties in a number of different in vitro assays . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Monoamine Oxidase Inhibition

The compound has been investigated for its Monoamine oxidase (MAO) A/B inhibition properties . MAO inhibitors are drugs that inhibit the action of monoamine oxidase in the brain and so allow neurotransmitters to remain active for longer periods.

Anti-inflammatory Activity

Indole derivatives, which are structurally related to the compound, have been found to possess anti-inflammatory activities . Anti-inflammatory agents are substances that reduce inflammation, a response by the immune system to infection and injury.

Antiviral Activity

Indole derivatives have also been reported as antiviral agents . Antiviral drugs are a class of medication used specifically for treating viral infections.

Anticancer Activity

Indole derivatives have shown anticancer activities . Anticancer drugs are used to control the growth of cancerous cells.

properties

IUPAC Name

6-chloro-N-[(E)-(3-nitrophenyl)methylideneamino]-4-phenylquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN5O2/c22-16-9-10-19-18(12-16)20(15-6-2-1-3-7-15)25-21(24-19)26-23-13-14-5-4-8-17(11-14)27(28)29/h1-13H,(H,24,25,26)/b23-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGLJOQTIYZSDK-YDZHTSKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-6-chloro-2-(2-(3-nitrobenzylidene)hydrazinyl)-4-phenylquinazoline

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